molecular formula C11H17N3O2S B8727045 N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl

N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl

Cat. No.: B8727045
M. Wt: 255.34 g/mol
InChI Key: WFCKCCMSOSMREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is a compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(2-piperazin-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14/h2-5,12-13H,6-9H2,1H3

InChI Key

WFCKCCMSOSMREH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with a similar ring structure but lacking the methylsulfonyl and phenyl groups.

    (Methylsulfonyl)Phenylamine: A compound with a similar sulfonyl and phenyl substitution but lacking the piperazine ring.

    (2-Piperazinyl)Phenylamine: A compound with a similar piperazine and phenyl substitution but lacking the methylsulfonyl group.

Uniqueness

N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is unique due to the combination of the piperazine ring, methylsulfonyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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